4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog This compound is structurally characterized by a pyrimidine base attached to a modified ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Amination: The addition of an amino group at the 4-position.
Glycosylation: The attachment of the modified ribose sugar to the pyrimidine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Raw Material Sourcing: High-quality starting materials are sourced.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, inhibiting their activity and preventing the replication of viral and cancerous cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with antiviral properties.
2’-Fluoro-2’-deoxycytidine: A fluorinated nucleoside analog used in cancer research.
5-Fluorouracil: A well-known chemotherapeutic agent.
Uniqueness
4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its combination of bromine and fluorine substitutions, which enhance its biological activity and specificity. This dual modification allows for more effective targeting of viral and cancerous cells compared to other nucleoside analogs.
Properties
Molecular Formula |
C9H11BrFN3O4 |
---|---|
Molecular Weight |
324.10 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6?,8-/m1/s1 |
InChI Key |
DPTQLSGNVUCAMZ-XTSMLKGCSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)F)N)Br |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |
Origin of Product |
United States |
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